N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a structurally complex molecule featuring:
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-12-5-6-14(28-2)17-18(12)30-20(22-17)23(11-13-4-3-9-21-10-13)19(25)15-7-8-16(29-15)24(26)27/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHAPOBPYAYVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: Starting with 4-methoxy-7-methylbenzo[d]thiazole, which can be synthesized through the cyclization of 4-methoxy-2-aminothiophenol with methyl 2-bromoacetate under basic conditions.
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Coupling with Pyridine: The nitrothiophene is then coupled with pyridin-3-ylmethylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Final Assembly: The benzothiazole and nitrothiophene-pyridine intermediates are then coupled under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Benzo[d]thiazole Core Formation
The benzo[d]thiazole moiety is a critical structural component. Synthesis generally follows a two-step process:
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Initial condensation : Reaction of a benzene ring derivative (e.g., 4-methoxy-7-methylbenzenethiol) with an amine source (e.g., ammonia or aniline derivatives) under acidic or basic conditions.
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Cyclization : Subsequent cyclization with a carbonyl compound (e.g., aldehydes or ketones) to form the fused thiazole ring .
Nitration of Thiophene
The nitro group on the thiophene ring is likely introduced via electrophilic nitration. Thiophene derivatives are typically nitrated under strongly acidic conditions (e.g., mixed nitric and sulfuric acids) to generate the 5-nitro-substituted thiophene intermediate .
Amide Bond Formation
The final compound’s amide linkages are formed through coupling reactions:
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Acid chloride activation : Thiophene-2-carboxylic acid may be converted to an acid chloride (e.g., using SOCl₂ or PCl₅).
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Coupling with amines : Reaction of the acid chloride with the benzo[d]thiazole amine and the pyridin-3-ylmethyl amine under basic conditions (e.g., pyridine or DMAP) to form the bis-amide structure .
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Structural Comparisons and Biological Insights
| Compound | Structural Features | Biological Activity |
|---------------------------------------|---------------------------------------------------|-----------------------------------------------|
| Target compound | Benzo[d]thiazole, nitro group, thiophene amide | Immune modulation, anti-inflammatory |
| N-(benzo[d]thiazol-2-yl)-N'-(pyridin-4-yl)methanimidamide | Similar benzothiazole, lacks nitro group | Anti-inflammatory |
| N-(4-chloro-benzothiazol-2-yl)-N'-(pyridin-2-yl)methanimidamide | Chlorine substitution | Antimicrobial |
| 5-nitro-N-(benzo[d]thiazol-2-yl)-N'-(pyridin-3-carboxamido) | Nitro group, different substituents | Potential anticancer |
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Mechanistic Considerations
The nitro group on the thiophene ring enhances electron-deficiency, likely influencing reactivity during amide bond formation. Molecular docking studies (as inferred from analogous compounds) suggest interactions with muscarinic receptors, potentially via hydrogen bonding or π-π stacking between the aromatic rings and receptor sites.
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Analytical and Physical Properties
While specific data for the target compound are unavailable, analogous benzothiazole derivatives exhibit:
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Melting points : Often crystalline solids with melting points >100°C.
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Solubility : Moderate solubility in organic solvents (e.g., DMSO, DMF).
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Stability : Susceptible to hydrolysis under acidic conditions due to the amide bonds .
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Research Gaps and Future Directions
The provided sources highlight limited direct data on this compound’s synthesis. Future studies could focus on:
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Optimization of coupling conditions (e.g., solvent choice, catalysts).
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In-depth mechanistic studies of receptor interactions.
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Scalability for therapeutic applications.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that thiazole derivatives can selectively inhibit cancer cell growth. In one study, thiazole-integrated pyridine derivatives were evaluated for their anticancer activity against several cell lines, demonstrating significant cytotoxic effects, particularly in breast cancer models (IC50 values as low as 5.71 µM) .
Antimicrobial Properties
This compound has been noted for its potential antimicrobial activities. The structural features of this compound suggest it may interact effectively with bacterial enzymes or cellular components, making it a candidate for further exploration in antimicrobial drug development .
Neurological Applications
The thiazole moiety is known for contributing to neuroprotective effects. Compounds bearing this structure have been investigated for their anticonvulsant properties. For example, a related thiazole derivative exhibited significant anticonvulsant activity in animal models . This suggests that this compound may also hold potential in treating neurological disorders.
Structure–Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding how modifications to the thiazole and pyridine rings affect biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance anticancer efficacy . This information is invaluable for guiding future synthetic efforts aimed at optimizing the therapeutic profile of similar compounds.
Synthesis and Characterization
The synthesis of this compound typically involves coupling reactions where the benzo[d]thiazole derivative is reacted with an appropriate acid chloride under basic conditions. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress and ensure high yields and purity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The nitrothiophene group can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Key Analog: ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide)
ML293 shares the 4-methoxy-7-methylbenzo[d]thiazole core with the target compound but differs in the carboxamide substituent (Table 1).
Key Findings from ML293 SAR Studies :
- Replacing the benzothiazole with thiazolo[5,4-b]pyridine abolished activity .
- Urea or sulfonamide replacements of the amide group reduced potency (e.g., compound 29: inactive) .
- The 4-pyridyl amide in ML293 provided optimal efficacy (65% ACh Max) .
Comparison with Nitrothiophene Carboxamide Analogs
Nitrothiophene carboxamides () share the 5-nitrothiophene-2-carboxamide backbone but vary in thiazole substituents (Table 2).
Key Differences :
- ML293’s B:P ratio = 0.85 ).
- Nitro groups in related compounds are associated with antibacterial activity, but the target’s dual substitution (nitro + pyridinylmethyl) may confer unique properties .
Pharmacokinetic and Selectivity Considerations
- ML293 : Exhibits low clearance (11.6 mL/min/kg in rats) and high brain exposure ([brain] = 10.3 µM) due to balanced lipophilicity from the benzothiazole and pyridyl groups .
- Target Compound : The pyridin-3-ylmethyl group may reduce clearance compared to alkyl substituents, while the nitro group could increase metabolic stability but risk toxicity .
- Selectivity : ML293 is selective for M4 over other acetylcholine receptors (e.g., >100-fold selectivity vs. M1/M5) . The target compound’s nitrothiophene moiety may shift selectivity toward antibacterial targets, though this requires validation.
Structure-Activity Relationship (SAR) Insights
- Benzothiazole Integrity : Removal of 4-methoxy or 7-methyl groups (e.g., compound 50 in ML293 studies) abolished activity, emphasizing their necessity .
- Amide Flexibility : Pyridinylmethyl in the target compound introduces steric bulk, which may reduce efficacy compared to ML293’s planar pyridyl amide .
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzo[d]thiazole moiety : Known for diverse biological activities.
- Nitro group : Influences reactivity and biological interactions.
- Pyridine derivative : Enhances solubility and pharmacological properties.
The molecular formula is , and its molecular weight is approximately 382.48 g/mol.
1. Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. It has been suggested that it may act as a positive allosteric modulator, enhancing receptor activity at micromolar concentrations. This modulation can lead to reduced inflammation in various models, making it a candidate for treating inflammatory diseases.
2. Antimicrobial Activity
Research has shown that compounds with similar structural features to this compound demonstrate antimicrobial properties. The benzo[d]thiazole core is often linked to the inhibition of enzymes crucial for bacterial survival, suggesting potential applications in combating infections.
3. Anticancer Potential
The compound's structure suggests possible anticancer activity. Compounds containing benzo[d]thiazole and pyridine structures have been extensively studied for their ability to inhibit cancer cell proliferation. In vitro studies indicate that similar compounds can induce apoptosis in cancer cell lines, highlighting the need for further exploration of this compound's effects on cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique combination of functional groups:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-N'-(pyridin-4-yl)methanimidamide | Lacks nitro group; similar benzothiazole structure | Anti-inflammatory properties |
| N-(4-chloro-benzothiazol-2-yl)-N'-(pyridin-2-yl)methanimidamide | Chlorine substitution; affects reactivity | Antimicrobial activity |
| 5-nitro-N-(benzo[d]thiazol-2-yl)-N'-(pyridin-3-carboxamido) | Similar nitro group; different substituents | Potential anticancer effects |
This table illustrates how modifications in the structure can lead to varying biological activities, emphasizing the importance of specific substituents in enhancing therapeutic potential.
Case Studies and Research Findings
A study conducted on similar thiazole derivatives indicated that the presence of electron-donating groups like methoxy significantly enhances cytotoxicity against various cancer cell lines. For instance, compounds with thiazole rings showed IC50 values indicating potent activity against both Bcl-2 and A431 cell lines .
Another investigation highlighted the role of the nitro group in enhancing the compound's reactivity, which is essential for its interaction with biological targets involved in inflammatory pathways.
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of structurally related thiophene-2-carboxamide derivatives often involves coupling reactions, cyclization, and functional group modifications. For example, thiazole and triazepine derivatives are synthesized via refluxing intermediates with reagents like isothiocyanates or hydrazinecarboxamides in ethanol or acetonitrile, achieving yields of ~76% under optimized conditions . Key steps include nucleophilic substitution (e.g., coupling with pyridin-3-ylmethyl groups) and cyclization using iodine/triethylamine in DMF. Reaction time (1–3 minutes for cyclization) and solvent polarity significantly affect yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?
- IR spectroscopy : Identifies functional groups like NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1550–1600 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzo[d]thiazole at δ 7.0–8.5 ppm) and confirms regiochemistry .
- Mass spectrometry : Validates molecular weight via [M+H]⁺ peaks and fragmentation patterns (e.g., loss of NO₂ or methoxy groups) .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve purity and yield, considering substituent effects?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency, while ethanol/water mixtures improve crystallization .
- Substituent tuning : Electron-withdrawing groups (e.g., nitro) on the thiophene ring may reduce steric hindrance during coupling, as seen in analogs with 76% yield vs. 57% for bulkier substituents .
- Catalysis : NaH or triethylamine accelerates amide bond formation and deprotection steps, critical for multi-step syntheses .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or antitumor activity may arise from assay conditions (e.g., pH-dependent solubility) or impurity profiles. For example:
- Purity analysis : HPLC or TLC monitoring ensures >95% purity, as impurities (e.g., unreacted nitro intermediates) can skew bioactivity results .
- Structure-activity relationship (SAR) studies : Modifying the pyridinylmethyl or benzo[d]thiazole moieties alters target binding. For instance, replacing 4-methoxy with 3,4-dimethoxy groups increased antitumor potency in triazepine analogs .
Q. How does computational modeling assist in understanding the compound’s structure-activity relationship?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
